2-(2-Fluorophenyl)-4-methyl-1H-pyrrole
Overview
Description
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a fluorophenyl group at the 2-position and a methyl group at the 4-position
Scientific Research Applications
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of a fluorophenyl compound would depend on its specific structure and the context in which it is used. For example, some fluorophenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action may involve interacting with specific proteins or enzymes in the body .
Safety and Hazards
Like all chemicals, fluorophenyl compounds should be handled with care. They can pose health risks if ingested, inhaled, or come into contact with the skin or eyes. Safety data sheets provide information on the hazards associated with a particular compound, as well as precautions for safe handling and use .
Future Directions
Research on fluorophenyl compounds is ongoing, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Future directions may include the development of new synthesis methods, the design of fluorophenyl-based drugs with improved efficacy and safety profiles, and the exploration of new applications for these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzaldehyde with 4-methylpyrrole in the presence of a base such as sodium hydride can yield the desired compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(2-fluorophenyl)-4-methyl-1H-pyrrolidine.
Substitution: Formation of halogenated pyrrole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-methyl-1H-pyrrole: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
2-(2-Chlorophenyl)-4-methyl-1H-pyrrole: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
2-(2-Bromophenyl)-4-methyl-1H-pyrrole: The presence of a bromine atom can influence the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy and selectivity in various applications, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-7,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKUYVTEPVJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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